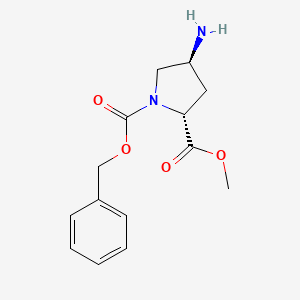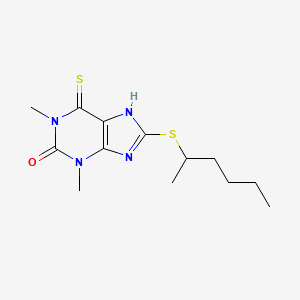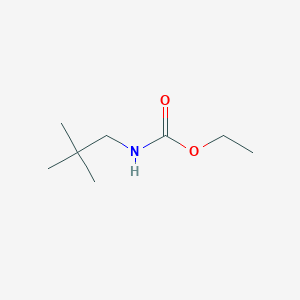
ethyl N-(2,2-dimethylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C8H17NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an ethyl group and a 2,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl N-(2,2-dimethylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{2,2-dimethylpropylamine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
化学反応の分析
Types of Reactions
Ethyl N-(2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,2-dimethylpropylamine and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,2-dimethylpropylamine and ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various substituted carbamate derivatives.
科学的研究の応用
Ethyl N-(2,2-dimethylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific biological pathways.
Industry: Used in the production of polymers and other materials where carbamate groups are required for specific properties.
作用機序
The mechanism by which ethyl N-(2,2-dimethylpropyl)carbamate exerts its effects involves the interaction of the carbamate group with specific molecular targets. For example, in enzyme inhibition studies, the carbamate group can form a covalent bond with the active site of an enzyme, thereby inhibiting its activity. This interaction can be used to study the enzyme’s function and to develop inhibitors for therapeutic purposes.
類似化合物との比較
Ethyl N-(2,2-dimethylpropyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate, ethyl carbamate, and tert-butyl carbamate. While all these compounds share the carbamate functional group, their reactivity and applications can differ significantly due to variations in their alkyl groups.
Methyl carbamate: Smaller and more volatile, used in different industrial applications.
Ethyl carbamate: Known for its presence in fermented foods and beverages, with implications for food safety.
Tert-butyl carbamate: Bulkier, often used as a protecting group in organic synthesis.
This compound is unique due to its specific alkyl group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
80874-69-7 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
ethyl N-(2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)9-6-8(2,3)4/h5-6H2,1-4H3,(H,9,10) |
InChIキー |
KHDNGQNGPLGYNY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



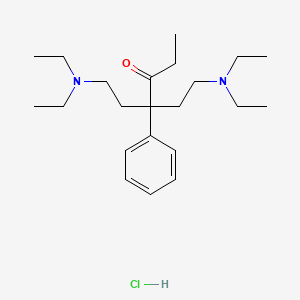
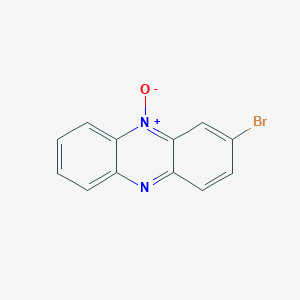
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
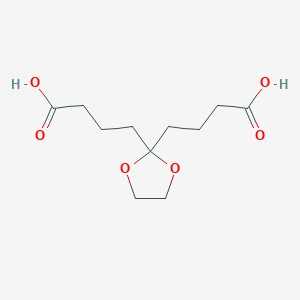
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
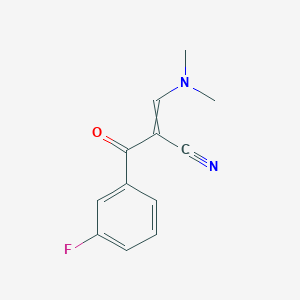

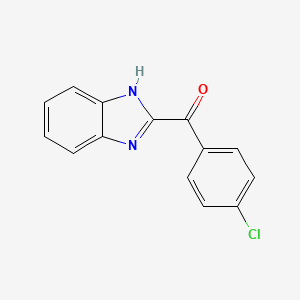
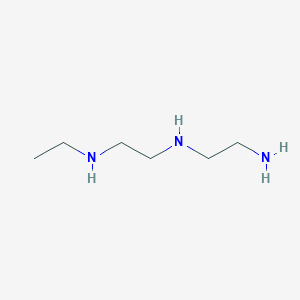
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
